2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine
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Overview
Description
2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine is a complex organic compound that features a triazole ring, a piperidine ring, and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine typically involves multiple steps. One common approach is to start with the synthesis of the triazole ring, followed by the formation of the piperidine ring, and finally the attachment of the pyridine ring. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as trifluoroacetic acid .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-({1-[(4,5-dimethyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-4-yl}methoxy)-3-methylpyridine involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, while the piperidine and pyridine rings can interact with biological receptors. These interactions can modulate enzymatic activity and cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazole derivatives: These compounds also contain nitrogen heterocycles and have similar biological activities.
Pyridine derivatives: These compounds share the pyridine ring and are used in various chemical and biological applications.
Piperidine derivatives: These compounds have the piperidine ring and are known for their pharmacological properties.
Properties
Molecular Formula |
C17H25N5O |
---|---|
Molecular Weight |
315.4 g/mol |
IUPAC Name |
2-[[1-[(4,5-dimethyl-1,2,4-triazol-3-yl)methyl]piperidin-4-yl]methoxy]-3-methylpyridine |
InChI |
InChI=1S/C17H25N5O/c1-13-5-4-8-18-17(13)23-12-15-6-9-22(10-7-15)11-16-20-19-14(2)21(16)3/h4-5,8,15H,6-7,9-12H2,1-3H3 |
InChI Key |
AIFGSABWXKDNOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=CC=C1)OCC2CCN(CC2)CC3=NN=C(N3C)C |
Origin of Product |
United States |
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